molecular formula C18H23NO4 B5670247 [(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE

[(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B5670247
M. Wt: 317.4 g/mol
InChI Key: BQDQCUMFHPQCKL-UHFFFAOYSA-N
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Description

[(2,4-Dimethoxyphenyl)methyl][(3,5-Dimethoxyphenyl)methyl]amine is a tertiary amine featuring two benzyl groups substituted with methoxy residues at distinct positions: one at the 2,4-positions and the other at the 3,5-positions of their respective phenyl rings. The asymmetry in substitution patterns introduces unique electronic and steric effects, distinguishing it from simpler arylalkylamines.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-20-15-6-5-14(18(10-15)23-4)12-19-11-13-7-16(21-2)9-17(8-13)22-3/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDQCUMFHPQCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE can be achieved through several synthetic routes. One common method involves the reduction of 2,4-dimethoxybenzyl cyanide using sodium borohydride (NaBH₄) in the presence of boron trifluoride etherate (BF₃·OEt₂) in tetrahydrofuran (THF) . This reaction yields 2,4-dimethoxybenzylamine, which can then be further reacted with 3,5-dimethoxybenzyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides to form alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

[(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : N,N-Dimethyl-4-methoxyaniline achieves near-quantitative yields (99%) under copper-catalyzed conditions, suggesting that transition-metal catalysts may enhance efficiency for methoxy-substituted amines . In contrast, Bi(OTf)₃-mediated cyclization in benzofuran synthesis yields 86% , highlighting variability in catalytic performance across compound classes.
  • Complexity Impact : The target compound’s bis-benzyl structure likely demands multi-step synthesis, contrasting with simpler N,N-dimethyl analogs.

Electronic and Functional Properties

Methoxy groups influence electronic characteristics such as basicity and charge distribution . For example:

  • N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile () undergoes theoretical studies to map charge transfer regions and dipole moments, methodologies applicable to the target compound .
  • This could lower the amine’s basicity due to increased electron density on the nitrogen.

Biological Activity

The compound [(2,4-Dimethoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine is a member of the broader class of methoxy-substituted phenylamines. These compounds have garnered interest in medicinal chemistry due to their potential biological activities, including neuroprotective effects, anti-cancer properties, and modulation of neurotransmitter receptors. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H19N3O4
  • Molecular Weight : 305.34 g/mol
  • CAS Number : [To be confirmed based on specific literature]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and potential modulation of receptor activity. Notably, compounds with similar structures have been shown to act as modulators of AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.

Neuroprotective Effects

Research has demonstrated that compounds with methoxy substitutions can exhibit neuroprotective properties. For instance, studies indicate that related derivatives can act as negative allosteric modulators of GluA2 AMPA receptors, impacting receptor activity and offering potential therapeutic benefits for neurological disorders .

Anticancer Activity

Compounds with similar structural features have also been investigated for their cytotoxic effects on cancer cell lines. One study reported that a related compound showed significant cytotoxicity against various cancer cell lines while maintaining higher viability in normal cells . The mechanism is thought to involve the inhibition of key signaling pathways essential for cancer cell survival.

Study 1: Neuroprotection via AMPA Receptor Modulation

A recent study explored the effects of methoxy-substituted phenylamines on GluA2 AMPA receptors. The compound demonstrated a significant ability to modulate receptor activity, suggesting its potential as a neuroprotective agent . The study utilized docking simulations to elucidate binding interactions and confirmed the compound's efficacy through in vitro assays.

Study 2: Cytotoxicity in Cancer Models

Another investigation focused on the cytotoxic effects of related phenylamine derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability significantly in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Data Tables

Biological Activity Effect Reference
NeuroprotectionModulation of GluA2 AMPA receptors
CytotoxicitySignificant reduction in viability
Interaction with KinasesPotential inhibition observed

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